



regulation of PIKfyve kinase activity

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An In-depth Technical Guide to the Regulation of PIKfyve Kinase Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

PIKfyve, also known as phosphoinositide kinase, FYVE-type zinc finger containing (PIP5K3), is a crucial lipid kinase that plays a central role in cellular homeostasis.[1][2] It is the primary enzyme responsible for the synthesis of two low-abundance but highly significant phosphoinositides: phosphatidylinositol 3,5-bisphosphate (PI(3,5)P₂) and phosphatidylinositol 5-phosphate (PI(5)P).[1][3][4][5] PIKfyve primarily phosphorylates phosphatidylinositol 3-phosphate (PI(3)P) at the D-5 position of the inositol ring to generate PI(3,5)P₂.[3][6] Through the production of these lipids, PIKfyve orchestrates a multitude of cellular processes, primarily centered around the endosome-lysosome system, including membrane trafficking, endosomal homeostasis, and autophagy.[5][6]

The kinase localizes to the cytosolic leaflet of endosomes by binding to its substrate, PI(3)P, via its FYVE finger domain.[3] Its activity is tightly controlled through protein-protein interactions, post-translational modifications, and substrate availability. Dysregulation of PIKfyve is implicated in a range of human diseases, including neurodegenerative disorders, cancer, and lysosomal storage diseases.[1][5][6] Consequently, PIKfyve has emerged as a compelling therapeutic target, with several small molecule inhibitors being investigated for various pathologies, including cancer, autoimmune disorders, and viral infections like SARS-CoV-2.[1] [2][6][7] This guide provides a comprehensive overview of the core mechanisms regulating



PIKfyve activity, summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways.

Core Regulatory Mechanisms

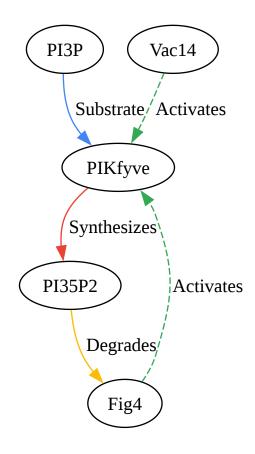
The activity of PIKfyve is not constitutive but is instead meticulously regulated by a multi-protein complex and by its own phosphorylation state.

The PIKfyve-Vac14-Fig4 Regulatory Complex

Genetic and biochemical studies in both yeast and mammalian cells have established that PIKfyve functions within a ternary complex.[1][7][8] This complex is essential for the tight control of PI(3,5)P₂ synthesis and turnover.

- Vac14: This protein acts as a scaffold, bringing PIKfyve and Fig4 together. Vac14 is a
 positive regulator of PIKfyve's kinase activity.[1][9][10]
- Fig4: Fig4 is a lipid phosphatase that dephosphorylates PI(3,5)P₂ back to PI(3)P.[1] Paradoxically, despite its opposing enzymatic activity, catalytically active Fig4 is also required for the maximal activation of PIKfyve.[1][9] This dual function suggests a sophisticated feedback mechanism where the complex can both synthesize and degrade PI(3,5)P₂, allowing for rapid and precise control over its levels.





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Autophosphorylation

PIKfyve possesses intrinsic protein kinase activity and can phosphorylate itself (autophosphorylation) on serine residues.[11] This autophosphorylation serves as a negative regulatory mechanism, inhibiting its lipid kinase activity by up to 70%.[11] This self-regulation provides an additional layer of control, ensuring that PI(3,5)P₂ production can be rapidly attenuated. This inhibition can be reversed by protein phosphatases, suggesting a dynamic cycle of activation and deactivation.[11]

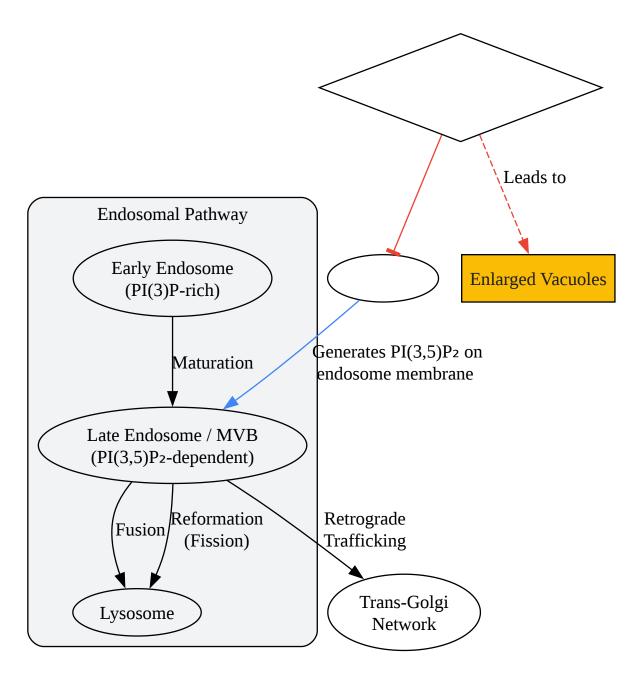
Signaling Pathways and Cellular Functions

PIKfyve and its product PI(3,5)P₂ are integral to several interconnected signaling pathways that govern endomembrane dynamics.

Endosomal Trafficking and Lysosomal Homeostasis



PIKfyve is a master regulator of the endo-lysosomal pathway. Its activity is required for the maturation of early endosomes into late endosomes and multivesicular bodies (MVBs).[12] It also plays a critical role in lysosome reformation, a process involving membrane fission that is essential for maintaining a pool of functional lysosomes.[1] Inhibition of PIKfyve leads to a characteristic cellular phenotype: the formation of large, swollen endosomes and cytoplasmic vacuoles.[1][13][14] This is due to defects in membrane fission and ion homeostasis within the endomembrane system.[1][2] Furthermore, PIKfyve is necessary for retrograde trafficking, the process of transporting proteins from endosomes back to the trans-Golgi network (TGN).[1][15]

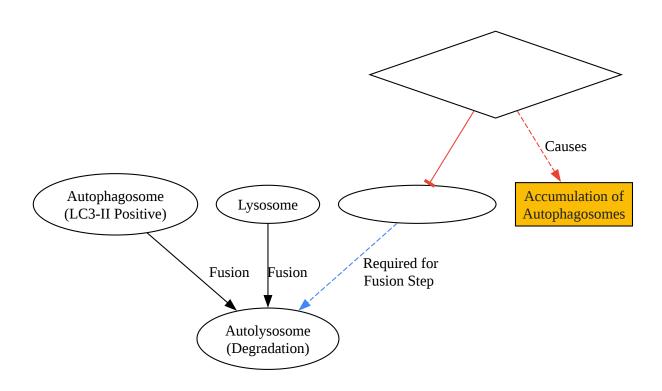




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Regulation of Autophagy

Autophagy is a cellular degradation process that delivers cytoplasmic components to the lysosome for breakdown and recycling. PIKfyve activity is crucial for the final stages of autophagy, specifically the fusion of autophagosomes with lysosomes to form autolysosomes. [5][16] Pharmacological inhibition or knockdown of PIKfyve results in a profound block in autophagic flux, leading to the accumulation of immature autophagosomes.[15][16] In some cellular contexts, this blockade can trigger an alternative pathway known as secretory autophagy, where autophagic cargo is released from the cell in exosomes.[17]



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mTOR Signaling

PIKfyve is also linked to the mTORC1 signaling pathway, a central regulator of cell growth, metabolism, and autophagy. PIKfyve positively regulates mTORC1-dependent phosphorylation



of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy. [1] This phosphorylation keeps TFEB sequestered in the cytoplasm. Consequently, inhibition of PIKfyve leads to the dephosphorylation and nuclear translocation of TFEB, activating lysosomal gene expression.[1][5]

Pharmacological Regulation of PIKfyve

The therapeutic potential of modulating PIKfyve has led to the development of several potent and selective small molecule inhibitors.

Data Presentation: Small Molecule Inhibitors

The following table summarizes quantitative data for commonly cited PIKfyve inhibitors.



Inhibitor	Туре	IC ₅₀	Kd	Notes
Apilimod (STA- 5326)	Kinase Inhibitor	14 nM[18][19]	-	Orally available; also inhibits IL- 12/IL-23 production.[1][18] Advanced to clinical trials.[20]
YM201636	Kinase Inhibitor	33 nM[18][21]	-	Highly selective; used extensively to probe PIKfyve function.[2][6]
APY0201	Kinase Inhibitor	5.2 nM[21]	-	Potent and selective ATP-competitive inhibitor.[22]
PIKfyve-IN-1	Kinase Inhibitor	6.9 nM[21]	-	A potent, cell- active chemical probe.[21]
PIKfyve-IN-4	Kinase Inhibitor	0.60 nM[21]	-	Orally active and selective inhibitor.[21]
WX8	Kinase Inhibitor	-	1 nM[23]	Member of a family of inhibitors lethal to autophagy-dependent cancer cells.[16]
ESK981	Kinase Inhibitor	-	-	A multi-tyrosine kinase inhibitor identified as a direct PIKfyve inhibitor that blocks



			autophagy.[24] [25]
PIK5-12d	PROTAC Degrader	DC50 = 1.48 nM -	A first-in-class degrader that induces proteasomal degradation of PIKfyve.[20]

IC₅₀: Half-maximal inhibitory concentration. Kd: Dissociation constant. DC₅₀: Half-maximal degradation concentration.

Experimental Protocols

A variety of biochemical and cell-based assays are used to measure PIKfyve activity and the effects of its modulation.

Protocol 1: In Vitro PIKfyve Kinase Assay (ADP-Glo™ Format)

This protocol outlines a common method to measure the enzymatic activity of purified PIKfyve by quantifying ADP production, which is directly proportional to kinase activity.

Principle: The assay is performed in two steps. First, the PIKfyve kinase reaction is carried out, where ATP is converted to ADP. Second, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Finally, the Kinase Detection Reagent is added to convert the generated ADP back into ATP, which is then measured using a luciferase/luciferin reaction to produce a luminescent signal.[26]

Methodology:

- Reaction Setup: In a 96-well opaque plate, prepare the reaction mixture by adding diluted active PIKfyve enzyme, the lipid substrate (e.g., PI(3)P:PS), and a lipid kinase buffer.[26]
- Blank Control: Prepare a blank control reaction containing all components except for the lipid substrate, which is replaced with a lipid dilution buffer.[26]

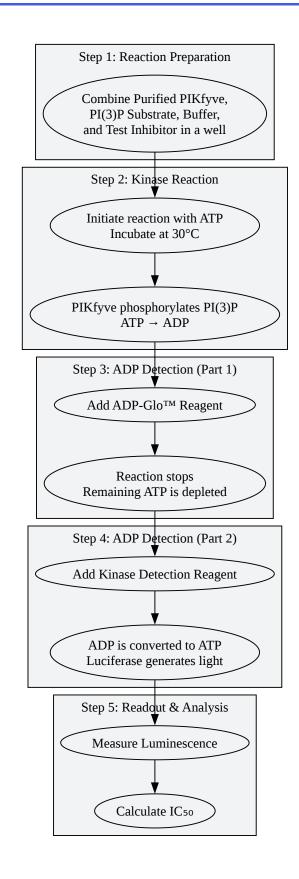
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- Inhibitor Addition: For inhibitor studies, add various concentrations of the test compound (e.g., YM201636) to the wells. Add an equivalent volume of DMSO for the vehicle control.
- Initiation: Start the reaction by adding ATP solution. Mix the plate and incubate at 30°C for 40-60 minutes.[26]
- Termination and ATP Depletion: Stop the reaction by adding ADP-Glo™ Reagent. Mix and incubate at room temperature for 40 minutes to deplete any remaining ATP.[26]
- ADP Detection: Add the Kinase Detection Reagent to convert ADP to ATP and initiate the luminescence reaction. Mix and incubate at room temperature for 30 minutes.
- Readout: Measure the luminescence signal using a plate reader. The signal intensity is proportional to the amount of ADP generated and thus to PIKfyve activity.
- Data Analysis: Correct the readings by subtracting the blank control value. For inhibitor studies, plot the remaining activity against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.





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Protocol 2: Cellular Target Engagement (NanoBRET™ Assay)

This protocol measures the binding of a compound to PIKfyve within living cells, confirming target engagement.

Principle: The assay uses Bioluminescence Resonance Energy Transfer (BRET). HEK293 cells are engineered to express PIKfyve fused to NanoLuc® luciferase. A cell-permeable fluorescent tracer that binds to the kinase's active site is added. If a test compound enters the cell and binds to PIKfyve, it will displace the tracer, leading to a decrease in the BRET signal.[27]

Methodology:

- Cell Seeding: Seed HEK293 cells transiently expressing the NanoLuc-PIKfyve fusion protein into the wells of a 384-well plate.[27]
- Tracer Addition: Pre-treat the cells with the NanoBRET™ Tracer.
- Compound Treatment: Add the test compound at various concentrations and incubate for 1-2 hours in a CO₂ incubator.[27]
- Signal Measurement: Measure the BRET signal using a plate reader equipped with appropriate filters to detect both the donor (NanoLuc) and acceptor (tracer) emissions.
- Data Analysis: Calculate the BRET ratio. A decrease in the ratio indicates displacement of the tracer by the test compound. Plot the BRET ratio against compound concentration to determine the IC₅₀ for target engagement.

Protocol 3: Functional Cellular Assay (Autophagy Blockade)

This assay assesses the functional consequence of PIKfyve inhibition by measuring the accumulation of the autophagosome marker, LC3-II.

Principle: PIKfyve inhibition blocks the fusion of autophagosomes with lysosomes. This leads to the accumulation of autophagosomes, which can be quantified by measuring the levels of

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microtubule-associated protein 1 light chain 3-II (LC3-II), a protein specifically localized to autophagosome membranes.

Methodology:

- Cell Culture and Treatment: Culture cells (e.g., HeLa or U2OS) and treat them with a PIKfyve inhibitor (e.g., YM201636) or vehicle control for a specified time (e.g., 4-16 hours). A positive control for autophagic flux blockade, such as Bafilomycin A1, should be included.
- Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
- Western Blotting:
 - Separate equal amounts of protein from each sample by SDS-PAGE.
 - Transfer the proteins to a PVDF or nitrocellulose membrane.
 - Block the membrane with 5% non-fat milk or BSA in TBST.
 - Probe the membrane with a primary antibody against LC3. An antibody against a housekeeping protein (e.g., GAPDH or β-actin) should be used as a loading control.
 - Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
 - Detect the signal using an enhanced chemiluminescence (ECL) substrate.
- Data Analysis: Quantify the band intensities for LC3-II and the loading control. An increase in the LC3-II/loading control ratio in inhibitor-treated cells compared to the control indicates a blockade of autophagic flux, confirming the functional activity of the PIKfyve inhibitor.



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